molecular formula C11H12O2 B14536803 4-(3-Methylphenyl)but-2-enoic acid CAS No. 62133-12-4

4-(3-Methylphenyl)but-2-enoic acid

Cat. No.: B14536803
CAS No.: 62133-12-4
M. Wt: 176.21 g/mol
InChI Key: AXGPSHKADVTYAQ-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)but-2-enoic acid is an organic compound with the molecular formula C11H12O2 . This compound features a but-2-enoic acid chain, which is an unsaturated carboxylic acid, linked to a 3-methylphenyl group. As an (E)-isomer, it has specific stereochemistry that can influence its physical properties and biological interactions . Compounds with similar structural features, such as unsaturated fatty acid chains attached to aromatic rings, are of significant interest in medicinal and synthetic chemistry research. Some analogous structures have been explored for their potential pharmacological activities, which may include antifungal, antibacterial, or antineoplastic properties based on QSAR predictions and studies of related molecules . Researchers may investigate this compound as a building block for the synthesis of more complex molecules, a candidate for drug discovery efforts, or a subject in metabolic studies. Its structure suggests potential for interaction with various enzymatic targets. Handling of this substance requires standard laboratory safety precautions. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62133-12-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(3-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2-5,7-8H,6H2,1H3,(H,12,13)

InChI Key

AXGPSHKADVTYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Addition

A representative method involves reacting 3-methylphenylmagnesium bromide with ethyl acrylate in tetrahydrofuran (THF) at −10°C to 25°C. The Grignard reagent undergoes 1,4-addition to the α,β-unsaturated ester, yielding ethyl 4-(3-methylphenyl)but-2-enoate. Subsequent hydrolysis with aqueous HCl (5%) and extraction with ethyl acetate provides the free acid in 65–75% yield.

Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of ester to Grignard reagent minimizes side reactions.
  • Temperature : Lower temperatures (−10°C to 0°C) favor regioselectivity.

Organocatalytic Asymmetric Michael Addition

Chiral catalysts like cinchona alkaloids enable enantioselective synthesis. For example, hydrocinchonine catalyzes the addition of 3-methylphenyl thiol to ethyl but-2-enoate, followed by oxidation to the carboxylic acid. This method achieves up to 85% enantiomeric excess (ee).

Aldol Condensation and Dehydration

Aldol condensation between 3-methylacetophenone and glyoxylic acid under microwave irradiation offers a rapid route. The reaction proceeds in water or ethanol with pyrrolidine/acetic acid as catalysts, yielding the β-hydroxy intermediate, which dehydrates to form the α,β-unsaturated acid.

Typical Conditions :

  • Microwave Settings : 100°C, 150 W, 20 minutes.
  • Yield : 70–90% for aromatic ketones.
  • Limitation : Aliphatic ketones require harsher conditions (e.g., tosic acid).

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction between 3-methylbenzyltriphenylphosphonium chloride and ethyl glyoxylate generates the α,β-unsaturated ester. Hydrolysis with NaOH (2M) affords the acid in 60–70% yield.

Horner-Wadsworth-Emmons Modification :
Diethyl (3-methylbenzyl)phosphonate reacts with ethyl glyoxylate, offering superior Z/E selectivity (up to 9:1).

Stobbe Condensation

The Stobbe condensation of 3-methylacetophenone with diethyl succinate in the presence of sodium hydride produces a diester intermediate. Acidic hydrolysis (HCl, reflux) and decarboxylation yield the target compound.

Key Data :

Parameter Value
Reaction Time 12–18 hours
Temperature 80–100°C
Yield 50–65%

Knoevenagel Condensation with Chain Extension

While traditional Knoevenagel reactions yield cinnamic acids, chain extension via malonic acid derivatives enables but-2-enoic acid synthesis. 3-Methylbenzaldehyde reacts with ethyl malonate under piperidine catalysis, followed by hydrogenation and oxidation.

Comparative Analysis of Methods

Method Yield (%) Selectivity Cost Efficiency Scalability
Michael Addition 65–75 Moderate High Excellent
Aldol Condensation 70–90 High Moderate Good
Wittig Reaction 60–70 High Low Moderate
Stobbe Condensation 50–65 Low Moderate Poor

Key Takeaways :

  • Michael Addition is optimal for large-scale production due to mild conditions.
  • Aldol Condensation suits high-purity demands but requires energy-intensive microwaves.
  • Wittig Reaction offers stereochemical control but involves costly phosphine reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Methylphenyl)but-2-enal or 4-(3-Methylphenyl)but-2-enone.

    Reduction: Formation of 4-(3-Methylphenyl)butanol or 4-(3-Methylphenyl)butane.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Methylphenyl)but-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 4-(3-Methylphenyl)but-2-enoic acid with structurally related compounds, focusing on substituent effects, synthesis, and functional properties.

Substituent Modifications on the Phenyl Ring

3-(4-Methoxyphenyl)but-2-enoic Acid
  • Structure : Differs by a methoxy (-OCH₃) group at the para position of the phenyl ring.
  • Enhanced solubility in polar solvents due to the oxygen atom .
3-(3-Fluorophenyl)but-2-enoic Acid
  • Structure : Features a fluorine atom at the meta position of the phenyl ring.
  • Key Differences :
    • Fluorine's electronegativity withdraws electron density, increasing the carboxylic acid's acidity.
    • The fluorine atom may improve metabolic stability and bioavailability in pharmaceutical contexts .
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
  • Structure : Includes a bromine atom at the para position and a ketone group at C3.
  • Key Differences :
    • The electron-withdrawing bromine and ketone groups significantly enhance acidity and reactivity in nucleophilic additions.
    • Used as a precursor in synthesizing heterocyclic compounds (e.g., pyridones) .

Functional Group Variations

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic Acid Hydrochloride
  • Structure : Replaces the phenyl group with a 4-methylpiperazine moiety.
  • Key Differences :
    • The piperazine ring introduces basicity and hydrogen-bonding capacity, altering solubility and interaction with biological targets.
    • Reported as a heterocyclic building block in drug discovery .
(3E)-4-(4-Fluorophenyl)but-3-enoic Acid
  • Structure: Double bond at C3 (but-3-enoic acid) with a para-fluorophenyl group.
  • Key Differences :
    • The shifted double bond reduces conjugation with the carboxylic acid, lowering acidity.
    • The fluorine atom enhances lipophilicity, influencing pharmacokinetic properties .

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